molecular formula C4H10O3 B1582272 2-Methyl-1,2,3-propanetriol CAS No. 25245-58-3

2-Methyl-1,2,3-propanetriol

Cat. No. B1582272
CAS RN: 25245-58-3
M. Wt: 106.12 g/mol
InChI Key: OOJRTGIXWIUBGG-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3-propanetriol is a monomer used in the production of polymers. It has been shown to be an efficient cross-linking agent for metal surfaces and is used as a polymerization catalyst .


Synthesis Analysis

A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol involves integrating biotransformation and catalytic dehydration . This process involves bioconversion of 2-methyl-1,3-propanediol (2M1,3PD) to 3-hydroxy-2-methylpropionic acid (3H2MPA) via 3-hydroxy-2-methylpropanal (3H2MPAL), and catalytic dehydration of the resulting acid .


Molecular Structure Analysis

The molecular formula of 2-Methyl-1,2,3-propanetriol is C4H10O3. Its average mass is 106.120 Da and its monoisotopic mass is 106.062996 Da .


Chemical Reactions Analysis

2-Methyl-1,2,3-propanetriol is used as a monomer in the production of polymers and has been shown to be an efficient cross-linking agent for metal surfaces .


Physical And Chemical Properties Analysis

2-Methyl-1,2,3-propanetriol is a solid at room temperature. It has a molecular weight of 106.12 and is stored in a refrigerator. It is shipped at room temperature .

Scientific Research Applications

Lithium Metal Batteries

2-Methyl-1,2,3-propanetriol: is used in the preparation of solid polymer electrolytes for lithium metal batteries . This application is significant for the development of high-energy-density batteries.

Production of Methyl Methacrylate

This compound is also involved in obtaining methyl methacrylate, a precursor for polymethyl methacrylate glass, via a partial oxidation process . This is essential for producing transparent glass alternatives used in various industries.

Biodegradable Thermoplastic Elastomer Synthesis

Lastly, 2-Methyl-1,2,3-propanetriol is utilized in the synthesis of biodegradable thermoplastic elastomers by condensation reaction . This contributes to the creation of environmentally friendly materials.

properties

IUPAC Name

2-methylpropane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJRTGIXWIUBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323378
Record name 2-methylpropane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3-propanetriol

CAS RN

25245-58-3
Record name NSC403834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylpropane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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